4,5-Dichloro-2-nitrobenzotrifluoride
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Overview
Description
4,5-Dichloro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is known to be used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines . This suggests that it may interact with its targets through a chemical reaction, leading to the formation of these compounds.
Biochemical Pathways
Its role in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10h-phenothiazines suggests that it may be involved in the biochemical pathways leading to the formation of these compounds.
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Its role in the synthesis of certain compounds suggests that it may contribute to the formation of these molecules in the cells where it is active .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-nitrobenzotrifluoride. For instance, its insolubility in water suggests that its activity may be influenced by the hydration levels in its environment. Additionally, it is recommended to be stored at room temperature in a cool and dark place , indicating that light and temperature may affect its stability.
Preparation Methods
The synthesis of 4,5-Dichloro-2-nitrobenzotrifluoride typically involves nitration and chlorination reactions. One common method starts with the nitration of benzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The nitration reaction is carried out at elevated temperatures, usually around 80°C, for several hours. After the nitration step, the resulting nitrobenzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This process yields this compound with high purity .
Chemical Reactions Analysis
4,5-Dichloro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Scientific Research Applications
4,5-Dichloro-2-nitrobenzotrifluoride is widely used in scientific research and industrial applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
4,5-Dichloro-2-nitrobenzotrifluoride can be compared with other similar compounds such as:
2,4-Dichloro-5-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups. It is used in similar applications but may exhibit different reactivity and properties.
4-Chloro-3-nitrobenzotrifluoride: This compound has only one chlorine atom and one nitro group, making it less reactive in certain substitution reactions.
4-Chloro-3,5-dinitrobenzotrifluoride: This compound has an additional nitro group, which can enhance its reactivity in reduction and substitution reactions .
These comparisons highlight the unique chemical properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUARSWOJRDXBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371646 |
Source
|
Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-31-5 |
Source
|
Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-2-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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